1-Pyridin-2-yl-1H-imidazol-4-ylamine
Description
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
1-pyridin-2-ylimidazol-4-amine |
InChI |
InChI=1S/C8H8N4/c9-7-5-12(6-11-7)8-3-1-2-4-10-8/h1-6H,9H2 |
InChI Key |
TZSCWAXTDVKHIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(N=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Pyridin 2 Yl 1h Imidazol 4 Ylamine and Analogous Systems
General Synthetic Strategies for Imidazole (B134444) Ring Construction
The formation of the imidazole ring is a cornerstone of heterocyclic chemistry, with a rich history of named reactions and a continuous evolution of modern, more efficient methodologies.
Historically, the synthesis of the imidazole nucleus has been dominated by condensation reactions that bring together key fragments to form the five-membered ring. These methods, while sometimes limited by harsh conditions or modest yields, are still foundational and widely used.
One of the earliest and most fundamental methods is the Debus synthesis , first reported in 1858. This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form a tri-substituted imidazole. A more modern variation of this is the Radiszewski synthesis , which utilizes a similar principle.
The Wallach synthesis involves the reaction of N,N'-disubstituted oxamides with phosphorus oxychloride, followed by reduction, to yield 1,2-disubstituted chloroimidazoles. Another classical approach is the Marckwald synthesis , which constructs the imidazole ring from an α-aminoketone and a cyanate, isothiocyanate, or thiocyanate, leading to 2-mercaptoimidazoles that can be further modified.
These classical methods are summarized in the table below:
| Classical Synthesis | Reactants | Product Type |
| Debus Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Tri-substituted Imidazoles |
| Radiszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Formamide | Tri-substituted Imidazoles |
| Wallach Synthesis | N,N'-Disubstituted Oxamide, POCl₃ | 1,2-Disubstituted Chloroimidazoles |
| Marckwald Synthesis | α-Aminoketone, Cyanate/Isothiocyanate | 2-Mercaptoimidazoles |
Modern synthetic chemistry has introduced a variety of more versatile and efficient methods for imidazole construction, often under milder conditions and with greater control over substitution patterns.
Isocyanide-based syntheses are particularly powerful. The Van Leusen imidazole synthesis is a prominent example, employing tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldimine in a [3+2] cycloaddition. organic-chemistry.org This method can be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and an amine. organic-chemistry.org The reaction is driven by the reactive isocyanide carbon, an active methylene (B1212753) group, and the sulfonyl leaving group of TosMIC. researchgate.net Another versatile isocyanide, anisylsulfanylmethyl isocyanide (Asmic), can be deprotonated to form a potent nucleophile that reacts with nitriles or imines to afford imidazoles in high yields. researchgate.netnih.gov Copper-catalyzed cross-cycloaddition between two different isocyanides has also been developed as an efficient route to 1,4-disubstituted imidazoles. nih.gov
Amidines serve as valuable N-C-N building blocks for imidazole synthesis. They can be considered dual nucleophiles and have been used in various cyclization reactions. For instance, iodine-promoted oxidative cyclization of amidines with aryl acetaldehydes or nitroolefins provides a direct route to multi-substituted imidazoles. researchgate.net Copper-catalyzed diamination of terminal alkynes with amidines is another effective method for preparing 1,2,4-trisubstituted imidazoles. google.com
The reaction of imines with various partners is another modern strategy. A palladium-catalyzed one-step, multicomponent coupling of two different imines and an acid chloride provides a modular approach to regioselectively synthesize imidazoles. nih.gov
Aziridines , as strained three-membered rings, are useful precursors for imidazole synthesis. For example, a zinc-catalyzed [3+2] cycloaddition of 2H-azirines with benzimidates yields multi-substituted imidazoles under mild conditions. google.com Similarly, copper-catalyzed reactions of aziridines with imines can produce imidazolidines, which can be precursors to imidazoles. orgsyn.org
Targeted Synthesis of 1-Pyridin-2-yl-1H-imidazol-4-ylamine and Related Pyridinyl-Imidazole Amine Structures
Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a powerful isocyanide-based MCR for the synthesis of imidazo[1,2-a]pyridines, which are isomeric to the target scaffold. This reaction involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. nih.govresearchgate.net While this typically leads to a fused ring system, modifications of MCRs can be envisioned for the synthesis of 1,4-disubstituted imidazoles. For example, a four-component reaction involving a 1,2-diketone, an aldehyde, an amine (such as 2-aminopyridine), and ammonium (B1175870) acetate (B1210297) can lead to 1,2,4,5-tetrasubstituted imidazoles. researchgate.net By carefully choosing the starting materials, this could be adapted to install the desired pyridinyl and amino functionalities. A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has also been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate. google.com
A rapid and efficient synthesis of 2,6-disubstituted-3-amino-imidazopyridines has been described using a microwave-assisted one-pot cyclization/Suzuki coupling approach, highlighting the utility of MCRs in generating diverse pyridinyl-imidazole amine structures. researchgate.net
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, and they are well-suited for the synthesis and functionalization of pyridinyl-imidazoles.
The Stille cross-coupling reaction , which couples an organotin compound with an organic halide or triflate, has been revisited and improved for the functionalization of the imidazole backbone. nih.govorganic-chemistry.org For instance, a pre-functionalized imidazole, such as a 4-bromo-1-(pyridin-2-yl)-1H-imidazole, could potentially undergo a Stille coupling with an amino-stannane reagent, or a related nitrogen-containing nucleophile under modified conditions, to introduce the C4-amino group. The success of the Stille coupling is due to its tolerance of a wide variety of functional groups.
The Negishi cross-coupling reaction , which utilizes an organozinc reagent, is another powerful method for C-C bond formation and can be applied to complex heterocyclic systems. researchgate.net This reaction is known for its high functional group tolerance and has been used in the synthesis of bi-aryl systems involving imidazoles. A convergent synthesis of an imidazole-fused 2-aminoquinoline (B145021) has been reported, which utilizes a Negishi coupling for the synthesis of an o-aminochloroarene intermediate. This demonstrates the applicability of Negishi coupling in building blocks for complex amine-containing heterocyclic systems. Acenaphthoimidazolylidene palladium complexes have been shown to be highly efficient catalysts for Negishi cross-coupling reactions, even with substrates containing free -NH2 groups. A synthetic strategy could involve the Negishi coupling of a zincated pyridine (B92270) derivative with a 4-halo-imidazole, followed by a subsequent amination step, or the coupling of a pyridinyl-zinc reagent with a pre-aminated halo-imidazole.
These cross-coupling reactions offer a modular approach, allowing for the late-stage introduction of the pyridine or amino group, which is advantageous for creating libraries of analogs.
Reductive cyclization is a key strategy for the synthesis of fused heterocyclic systems like imidazopyridines. Although imidazopyridines are constitutional isomers of the target 1-pyridin-2-yl-imidazoles, the methodologies can provide insights into forming C-N bonds and constructing the imidazole ring in the presence of a pyridine moiety.
A common approach involves the reductive cyclization of a suitably substituted nitropyridine. For example, the reaction of 2-nitro-3-aminopyridine with ketones in the presence of a reducing agent like SnCl₂·2H₂O leads to the formation of 1H-imidazo[4,5-b]pyridines. Another method employs a hypodiboric acid-sodium carbonate system for the reductive cyclization of nitro(hetero)arenes to synthesize imidazo[1,2-a]pyridines. A novel route for the solid-phase synthesis of 1,2,5-substituted 7-azabenzimidazoles (isomeric to imidazopyridines) involves the reduction of a nitro group followed by cyclization with an aldehyde.
These reductive cyclization pathways are particularly useful for creating fused systems where the imidazole and pyridine rings share a bond. While not directly applicable to the synthesis of a 1-pyridin-2-yl substituted imidazole, the principles of nitro group reduction followed by intramolecular C-N bond formation are relevant to the broader field of pyridinyl-imidazole synthesis.
Microscale Synthetic Approaches for Pyridinyl-Imidazole Amine Derivatives
While specific microscale syntheses for this compound are not extensively detailed in the literature, principles of microscale chemistry are applicable to the synthesis of its analogous structures. Microscale synthesis offers advantages in terms of reduced solvent and reagent consumption, enhanced safety, and rapid reaction times. A plausible microscale approach could be adapted from known multicomponent reactions for imidazole synthesis. For instance, a one-pot reaction involving 2-aminopyridine, an appropriate aldehyde, and an isocyanide could be miniaturized. mdpi.comacs.org The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is a powerful tool for constructing imidazo[1,2-a]pyridines and could be adapted for the synthesis of pyridinyl-imidazole amines on a microscale. mdpi.com This reaction typically utilizes a Lewis or Brønsted acid catalyst and proceeds under mild conditions. mdpi.com
Furthermore, microwave-assisted synthesis is a technique well-suited for microscale operations and has been successfully employed for the rapid synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. organic-chemistry.org
Synthesis of Pyridinyl-Imidazole Amine Scaffolds from Chalcone (B49325) Derivatives
Chalcones, or α,β-unsaturated ketones, serve as versatile precursors for the synthesis of a wide variety of heterocyclic compounds, including pyridinyl-imidazole amines. researchgate.netresearchgate.net The general strategy involves the reaction of a chalcone bearing a pyridine moiety with a suitable source of the imidazole ring.
One common approach is the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with an appropriate aldehyde to form the chalcone intermediate. researchgate.netnih.gov For the synthesis of a pyridinyl-imidazole amine scaffold, a chalcone containing a pyridine ring can be reacted with a reagent that provides the imidazole core. For example, imidazole-derived chalcones can be synthesized and subsequently converted to more complex heterocyclic systems. researchgate.net A library of imidazo[1,2-a]pyridine-appended chalcones has been synthesized and characterized, demonstrating the utility of this approach. nih.gov
A general synthetic route could involve the following steps:
Synthesis of the Chalcone: Condensation of a pyridinecarboxaldehyde with an acetophenone derivative in the presence of a base like potassium hydroxide. researchgate.netnih.gov
Formation of the Imidazole Ring: The resulting chalcone can then be reacted with a suitable reagent to form the imidazole ring. For instance, reaction with an amidine or a similar precursor could lead to the desired pyridinyl-imidazole system. While direct synthesis of this compound from a chalcone is not explicitly described, analogous syntheses of tetrasubstituted imidazoles from chalcones and amidines have been reported. organic-chemistry.org
Advanced Synthetic Methodologies and Process Optimization
To enhance the efficiency, selectivity, and sustainability of pyridinyl-imidazole amine synthesis, advanced methodologies focusing on catalysis, regioselectivity, and green chemistry principles have been developed.
Catalytic Systems for Enhanced Efficiency in Pyridinyl-Imidazole Amine Synthesis
Various catalytic systems have been employed to improve the synthesis of pyridinyl-imidazole scaffolds. These catalysts often enable milder reaction conditions, higher yields, and greater functional group tolerance.
Copper Catalysis: Copper catalysts have been widely used in the synthesis of imidazo[1,2-a]pyridines. For example, a copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been reported. organic-chemistry.org Copper iodide (CuI) has also been utilized in one-pot, three-component reactions of aldehydes, 2-aminopyridines, and terminal alkynes. organic-chemistry.org
Palladium Catalysis: Palladium catalysts, such as Pd(OAc)₂, are effective in microwave-assisted, ligand-free, three-component reactions for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org
Iron Catalysis: Iron-catalyzed reactions offer a more sustainable and cost-effective alternative. An iron-catalyzed denitration reaction has been used to synthesize 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.org
Iodine Catalysis: Molecular iodine has been shown to be an effective catalyst in multicomponent reactions for the synthesis of pyrimidine-linked imidazopyridines. acs.org It can also be used in stoichiometric amounts for the preparation of other substituted imidazopyridines. acs.org
These catalytic systems could potentially be adapted for the efficient synthesis of this compound, for example, through a catalyzed multicomponent reaction involving 2-aminopyridine or a derivative.
Regioselective Synthesis Strategies for Isomeric Pyridinyl-Imidazole Amine Scaffolds
Controlling the regioselectivity is a critical aspect of synthesizing substituted pyridinyl-imidazole amines, as different isomers can exhibit distinct biological activities. The formation of the desired isomer of this compound requires precise control over the bond-forming steps.
In the context of multicomponent reactions, the regioselectivity is often dictated by the nature of the starting materials and the reaction mechanism. For instance, in the GBB-3CR, the regiochemical outcome is determined by the intramolecular trapping of a nitrilium ion by the endocyclic nitrogen of the amidine component. mdpi.com
Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted various strategies based on the specific bonds being formed during the cyclization process. rsc.orgrsc.org For example, iron-catalyzed [3+2] addition protocols have been used to produce imidazoles with specific substitution patterns. rsc.org Similarly, acid-catalyzed [3+2] cycloaddition reactions can afford regioselectively substituted imidazoles. rsc.org
For the specific target compound, a strategy that directs the pyridin-2-yl group to the N-1 position of the imidazole and the amino group to the C-4 position would be necessary. This could potentially be achieved by using a pre-functionalized imidazole precursor or by carefully designing a multicomponent reaction where the reactants lead to the desired connectivity.
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. bohrium.com Key considerations include the use of environmentally benign solvents, catalysts, and energy sources, as well as maximizing atom economy.
Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. Aqueous syntheses of methylimidazo[1,2-a]pyridines have been reported, avoiding the use of hazardous organic solvents. organic-chemistry.org
Microwave Irradiation: As mentioned earlier, microwave-assisted synthesis can significantly reduce reaction times and energy consumption. organic-chemistry.org
Catalysis: The use of non-toxic and recyclable catalysts is a key aspect of green synthesis. For example, a facile and green synthetic protocol for N-(pyridin-2-yl)imidates utilizes a heterogeneous Al₂O₃ catalyst. mdpi.com
Multicomponent Reactions: One-pot multicomponent reactions are inherently atom-economical as they combine several starting materials into a single product in one step, reducing waste and simplifying purification processes. mdpi.com The development of green multicomponent one-pot syntheses for imidazo[1,2-a]pyridines functionalized with azides using catalysts like ammonium chloride highlights this trend. mdpi.com
Applying these principles to the synthesis of this compound could involve developing a one-pot, multicomponent reaction in an aqueous medium, potentially under microwave irradiation with a recyclable catalyst.
Advanced Spectroscopic and Structural Characterization of Pyridinyl Imidazole Amine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an essential technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Application of 1D (¹H, ¹³C) NMR in Pyridinyl-Imidazole Amine Analysis
One-dimensional NMR spectroscopy would be the initial step in the structural confirmation of 1-Pyridin-2-yl-1H-imidazol-4-ylamine.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine (B92270) and imidazole (B134444) rings would typically appear in the downfield region (generally δ 7.0-9.0 ppm). The chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) would allow for the assignment of each proton to its specific position on the heterocyclic rings. The protons of the amine group (-NH₂) would likely appear as a broad singlet, and its chemical shift could be influenced by solvent and concentration.
¹³C NMR: A carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal. The chemical shifts of the carbon atoms in the aromatic pyridine and imidazole rings would be characteristic of their electronic environments. For instance, carbons attached to nitrogen atoms typically resonate at lower field strengths.
Table 3.1.1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| ¹H (Aromatic) | 7.0 - 9.0 | Complex splitting patterns expected due to spin-spin coupling. |
| ¹H (Amine) | Variable (broad singlet) | Chemical shift is solvent and concentration-dependent. |
Note: The data in this table is predictive and based on general values for similar heterocyclic systems. Actual experimental values are required for definitive assignment.
Advanced 2D NMR Techniques for Connectivity Assignment
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional NMR experiments would be employed. These techniques correlate signals from different nuclei, providing a detailed structural map.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the pyridine and imidazole rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection between the pyridine and imidazole rings and the position of the amine group.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.
Table 3.2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Amine) | 3500 - 3300 | Stretching (likely two bands for symmetric and asymmetric) |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=N (Pyridine/Imidazole) | 1650 - 1550 | Stretching |
Note: This table is based on typical vibrational frequencies for the indicated functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic systems like the pyridinyl-imidazole core of the target compound are expected to exhibit strong UV absorption bands due to π-π* transitions. The position and intensity of these absorption maxima (λmax) would be characteristic of the conjugated system.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound (C₈H₈N₄), the expected exact mass would be approximately 160.07 g/mol . A high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would provide valuable clues about the connectivity of the pyridine and imidazole rings and the stability of different fragments.
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the heterocyclic rings. Without experimental data, a detailed discussion of the crystal structure is not possible.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of Related Materials
Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of materials containing pyridinyl-imidazole amine moieties. This analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides key insights into decomposition patterns, thermal stability limits, and the composition of intermediate and final residues.
For instance, studies on fluorophores incorporating imidazole derivatives have demonstrated good thermal stability, with decomposition temperatures (Td), defined as the point of 5% weight loss, reaching up to 350°C. researchgate.net In a comparative study, materials functionalized with pyridine and imidazole ligands were analyzed, showing a single decomposition step for each material around 350°C, with a mass loss of approximately 5% by 500°C. nih.gov This indicates a consistent thermal behavior for these covalently grafted systems.
The thermal decomposition of metal complexes involving related N-donor ligands, such as pyrazole (B372694), has also been investigated. A Co(II)/pyrazole complex, for example, exhibited a three-step decomposition process. The initial step, occurring between 70-100°C, was attributed to the loss of lattice water. The second major decomposition of the ligand from the complex occurred in the range of 280–440°C. The final step, between 570–665°C, corresponded to the decomposition of the metal chloride to a stable metal oxide residue. mdpi.com The thermal stability of ionic liquids based on imidazolium and pyridinium cations is also heavily influenced by the choice of anion, with decomposition temperatures ranging from 200 to 400°C. acs.org
These findings underscore the importance of TGA in determining the operational limits of materials derived from pyridinyl-imidazole amines, which is crucial for their application in areas like organic electronics and catalysis. researchgate.netnih.gov
Table 1: TGA Decomposition Data for Related Imidazole and Pyridine Derivatives
| Compound/Material | Decomposition Temperature (Td) at 5% weight loss | Key Decomposition Range (°C) | Reference |
|---|---|---|---|
| 4-PIMCFTPA (Imidazole Fluorophore) | 350°C | Not specified | researchgate.net |
| 4-BICFTPA (Imidazole Fluorophore) | 304°C | Not specified | researchgate.net |
| Pyridine/Co(III) Functionalized Graphene | ~350°C (single step) | Not specified | nih.gov |
| Imidazole/Co(III) Functionalized Graphene | ~350°C (single step) | Not specified | nih.gov |
Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization of Derivatives
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the surface morphology and internal nanostructure of materials derived from pyridinyl-imidazole amines.
SEM is frequently employed to study the surface features, particle size, and morphology of these compounds. For example, SEM micrographs of various transition-metal complexes with imidazole derivatives have revealed the formation of agglomerated particles. researchgate.net This information is vital for understanding the material's processing and potential applications. In the characterization of metal-organic frameworks (MOFs), SEM is routinely used to examine the crystal morphology and size distribution of the synthesized powders. acs.org
For higher resolution imaging at the nanoscale, High-Resolution Scanning Transmission Electron Microscopy (HRSTEM), a mode of TEM, is utilized. HRSTEM analysis has been performed on materials like cobaloxime complexes grafted onto graphene, which feature pyridine and imidazole axial ligands. researchgate.net This level of analysis allows for the detailed examination of the nanostructure, confirming the successful functionalization and distribution of the complexes on the graphene support. Such detailed structural insights are crucial for correlating the material's structure with its catalytic or electronic performance. nih.govresearchgate.net
Table 2: Electron Microscopy Applications in Characterizing Pyridinyl-Imidazole Related Systems
| Technique | Application | Observation | Related Compound Type | Reference |
|---|---|---|---|---|
| SEM | Morphology and particle size evaluation | Agglomerated particles | Transition-metal imidazole complexes | researchgate.net |
| SEM | Crystal morphology analysis | Powder morphology and size | Metal-Organic Frameworks (MOFs) | acs.org |
Elemental Analysis (EDS, AAS, ICP-AES) for Compositional Verification of Related Materials
Elemental analysis is a fundamental step in the characterization of new chemical compounds, confirming that the empirical formula matches the theoretical composition. For materials and complexes related to this compound, a variety of techniques are employed for this purpose.
Classical elemental analysis for carbon, hydrogen, and nitrogen (CHN) is a standard method. For instance, the composition of 2-(2'-pyridyl)imidazole was confirmed by CHN analysis, where the experimental percentages of C (66.19%), H (4.96%), and N (29.43%) were found to be in close agreement with the calculated values for the formula C8H7N3 (C, 66.19%; H, 4.86%; N, 28.95%). researchgate.net Similarly, the composition of various iron complexes bearing imidazole units has been confirmed using this method. mdpi.com
For materials containing metals, other techniques are necessary. Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM, provides a qualitative and semi-quantitative analysis of the elemental composition. EDS analysis has been used to confirm the elemental makeup of imidazole-metal complexes and pyrazole-Co(II) complexes, showing that the experimental percentage compositions are very close to the theoretical values. mdpi.comresearchgate.net
For more precise quantitative determination of metal content, Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) are employed. These techniques are part of the standard suite of analytical methods used to characterize metal-containing MOFs and coordination complexes, ensuring the correct metal-to-ligand ratio has been achieved during synthesis. acs.org
Table 3: Elemental Analysis Data for a Related Pyridinyl-Imidazole Compound
| Element | Theoretical Percentage (%) | Found Percentage (%) | Technique | Reference |
|---|---|---|---|---|
| Carbon (C) | 66.19 | 66.19 | CHN Analysis | researchgate.net |
| Hydrogen (H) | 4.86 | 4.96 | CHN Analysis | researchgate.net |
Computational and Theoretical Investigations of Pyridinyl Imidazole Amine Derivatives
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure). nih.govresearchgate.net
For a compound like 1-Pyridin-2-yl-1H-imidazol-4-ylamine, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule. researchgate.net These calculations also yield crucial electronic data, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the molecule's ability to participate in chemical reactions. researchgate.net Furthermore, these methods can map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack.
Table 1: Representative Data from DFT Calculations on Heterocyclic Compounds
| Calculated Property | Typical Information Yielded | Significance |
| Optimized Geometry | Bond lengths (Å), Bond angles (°) | Predicts the most stable 3D structure. |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital | Indicates electron-donating ability. |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps of electron density and charge distribution | Identifies sites for intermolecular interactions. |
This table presents typical data obtained from DFT calculations on related heterocyclic compounds, illustrating the type of information that would be generated for this compound.
Molecular Modeling and Docking Studies for Intermolecular Interactions
To explore the potential of this compound as a biologically active agent, molecular modeling and docking studies are essential. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netmdpi.com
These studies can suggest how the pyridinyl-imidazole amine derivative might fit into the active site of a specific enzyme or receptor. researchgate.netnih.gov The calculations score the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. researchgate.netmdpi.com For instance, the nitrogen atoms in the pyridine (B92270) and imidazole (B134444) rings, as well as the amine group, are potential hydrogen bond donors or acceptors, which are critical for specific binding to biological targets. researchgate.net By identifying key amino acid residues that interact with the compound, docking studies provide a rationale for its potential biological activity and can guide the design of more potent analogs. nih.gov
Structure-Activity Relationship (SAR) Prediction through Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are used to build mathematical models that correlate variations in molecular structure with changes in activity. mdpi.com
For a series of pyridinyl-imidazole amine derivatives, QSAR models can be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analog and relating them to their measured biological activities. nih.gov These models can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov This approach accelerates the drug discovery process by focusing resources on compounds with the highest predicted potency and desired properties. mdpi.comnih.gov
Pharmacophore Mapping and Virtual Screening for Target Interaction Profiling
Pharmacophore mapping is a technique used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) that a molecule must possess to bind to a specific biological target. nih.gov For this compound, a pharmacophore model would define the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and positive/negative ionizable groups.
Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govnih.gov This allows for the rapid identification of other structurally diverse molecules that fit the pharmacophore and are therefore likely to bind to the same target. This approach is invaluable for identifying new chemical scaffolds with potential therapeutic activity and for understanding the target interaction profile of the original compound. nih.gov
Investigation of Tautomeric Forms and Isomer Stability via Computational Approaches
Molecules containing imidazole and amine groups, such as this compound, can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. The relative stability of these forms can be influenced by factors like the solvent environment. researchgate.net
Computational methods, particularly DFT calculations, are highly effective at predicting the relative energies and stabilities of different tautomers. researchgate.net By calculating the energies of each possible tautomeric form in both the gas phase and in various solvents (using continuum solvent models), researchers can determine which form is likely to predominate under specific conditions. researchgate.netresearchgate.net Understanding the tautomeric equilibrium is crucial as different tautomers may exhibit distinct biological activities and binding modes.
Table 2: Hypothetical Relative Energies of Tautomers for this compound
| Tautomeric Form | Gas Phase ΔE (kcal/mol) | Solvated (Water) ΔE (kcal/mol) | Predicted Predominance in Water |
| 4-amino (Canonical) | 0.00 (Reference) | 0.00 (Reference) | High |
| 4-imino | +5.7 | +3.2 | Low |
| Pyridine-N Protonated | +12.1 | +1.5 | Solvent-dependent, possible under acidic pH |
This table is a hypothetical representation based on typical computational results for similar heterocyclic amines, illustrating how theory can predict the most stable tautomeric form.
Reactivity Prediction and Reaction Pathway Analysis through Theoretical Calculations
Theoretical calculations provide deep insights into the chemical reactivity of a molecule. By analyzing the electronic structure, particularly the distribution of molecular orbitals and electrostatic potential, it is possible to predict the most likely sites for chemical reactions. nih.gov
For this compound, reactivity indices derived from DFT, such as Fukui functions, can pinpoint which atoms are most susceptible to electrophilic or nucleophilic attack. Furthermore, these computational methods can be used to model entire reaction pathways, calculating the energy barriers (activation energies) for potential chemical transformations. This allows for the prediction of reaction outcomes and the rational design of synthetic routes. This theoretical analysis can be used to understand metabolic pathways, predict degradation products, or design more efficient syntheses of derivatives.
Reactivity and Mechanistic Elucidation of 1 Pyridin 2 Yl 1h Imidazol 4 Ylamine
Reaction Pathways and Transformation Mechanisms of the Imidazole (B134444) Moiety
The imidazole ring is an aromatic heterocycle containing both a pyridine-like nitrogen (N3) and a pyrrole-like nitrogen (N1). This structure confers upon it a chemical reactivity that is intermediate between that of electron-rich pyrroles and electron-deficient pyridines, making it susceptible to both electrophilic and nucleophilic attack. nih.gov The presence of the pyridin-2-yl group at the N1 position and the amino group at the C4 position significantly modulates the reactivity of the imidazole core.
Electrophilic Substitution: The imidazole ring is generally activated towards electrophilic attack. The amino group at the C4 position is a strong electron-donating group, which further enhances the electron density of the imidazole ring, making it more susceptible to electrophilic substitution. Theoretical calculations suggest that the C5 position is the most electron-rich and therefore the most likely site for electrophilic attack. However, the position of electrophilic attack can also be influenced by the reaction conditions. For instance, in acidic media, the pyridine-like nitrogen (N3) can be protonated, which deactivates the ring towards electrophilic substitution.
Nucleophilic Substitution: The imidazole ring itself is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups. In the case of 1-Pyridin-2-yl-1H-imidazol-4-ylamine, the electron-donating amino group makes nucleophilic attack on the imidazole ring even less favorable.
| Reaction Type | Regioselectivity | Influencing Factors |
| Electrophilic Aromatic Substitution | Primarily at the C5 position | Activating effect of the C4-amino group; potential for N3 protonation in acidic media. |
| Nucleophilic Aromatic Substitution | Generally disfavored | Electron-donating nature of the C4-amino group. |
Reaction Pathways and Transformation Mechanisms of the Pyridine (B92270) Moiety
The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing effect of the nitrogen atom. This generally deactivates the ring towards electrophilic substitution but makes it more susceptible to nucleophilic attack, particularly at the C2 and C6 positions. The presence of the imidazol-4-ylamine substituent at the C2 position influences the reactivity of the pyridine ring.
Nucleophilic Aromatic Substitution: The pyridine ring in this compound is susceptible to nucleophilic attack, especially at the positions ortho and para to the nitrogen atom (C2 and C4). However, the C2 position is already substituted. Strong nucleophiles can potentially displace other leaving groups if present on the pyridine ring.
Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. When it does occur, it typically proceeds at the C3 and C5 positions. The imidazol-4-ylamine group, being connected through a nitrogen atom, can have a complex directing effect.
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation activates the ring towards both electrophilic and nucleophilic substitution.
| Reaction Type | Regioselectivity | Influencing Factors |
| Nucleophilic Aromatic Substitution | Favored at positions ortho and para to the ring nitrogen | Electron-deficient nature of the pyridine ring. |
| Electrophilic Aromatic Substitution | Disfavored, but occurs at C3 and C5 if forced | Deactivating effect of the pyridine nitrogen. |
| N-Oxidation | Occurs at the pyridine nitrogen | Availability of the lone pair on the nitrogen. |
Role of the Amine Functionality in Chemical Reactivity
Electronic Effects: The amino group is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the imidazole ring through resonance. This increases the electron density of the imidazole ring, making it more nucleophilic and more reactive towards electrophiles. This activating effect is most pronounced at the C5 position. In certain contexts, such as in histamine at physiological pH, a protonated exocyclic amino group can exert a strong electron-withdrawing effect on the imidazole ring. nih.gov
Directing Effects: In electrophilic aromatic substitution reactions on the imidazole ring, the amino group is a strong ortho-, para-director. In this case, it strongly activates the C5 position for electrophilic attack.
Nucleophilicity: The amino group itself is a nucleophilic center and can participate in various reactions, such as alkylation, acylation, and condensation reactions.
| Property | Description | Consequence |
| Electronic Effect | Strong electron-donating group (activating) | Increases electron density of the imidazole ring, enhancing reactivity towards electrophiles. |
| Directing Effect | Ortho, para-director | Directs incoming electrophiles primarily to the C5 position of the imidazole ring. |
| Nucleophilicity | Possesses a lone pair of electrons | Can act as a nucleophile in various reactions. |
Excited State Intramolecular Proton Transfer (ESIPT) Phenomena in Pyridinyl-Imidazoles
Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. This phenomenon is common in molecules containing both a proton-donating group and a proton-accepting group in close proximity. In pyridinyl-imidazoles, the imidazole ring can act as a proton donor (from the N-H) and the pyridine nitrogen can act as a proton acceptor. mdpi.comnih.govresearchgate.net
The presence of a hydroxyl group on the imidazole ring can allow it to act as a proton donor to the pyridine nitrogen. mdpi.com While this compound does not possess a hydroxyl group for the classic ESIPT mechanism, the N-H of the imidazole and the N-H of the amino group could potentially participate in proton transfer processes, especially in the presence of suitable acceptor sites or in aggregated states. The photophysical properties of such compounds are highly dependent on the efficiency of the ESIPT process, which can lead to dual fluorescence and large Stokes shifts. The specific ESIPT behavior of this compound has not been extensively studied, but the structural motifs present suggest that it could be a candidate for such phenomena, potentially after suitable derivatization to introduce a proton-donating group in a sterically favorable position.
Tautomerization Dynamics and Equilibrium Studies
Tautomerism is a key characteristic of imidazoles and aminopyridines. For this compound, several tautomeric forms are possible.
Imidazole Tautomerism: The proton on the N1 nitrogen of the imidazole ring can potentially migrate to the N3 nitrogen, leading to a different tautomer. However, in this specific molecule, the N1 position is substituted with a pyridin-2-yl group, which prevents this common form of imidazole tautomerism.
Amino-Imino Tautomerism: The 4-aminoimidazole moiety can exist in equilibrium between the amino form and the imino form. The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents. For many 2-aminopyridines, the amino form is the most stable tautomer. nih.gov
Annular Tautomerism: In the broader class of pyridinyl-imidazoles, the position of the proton on the imidazole ring can lead to different annular tautomers. The relative stability of these tautomers is influenced by the substitution pattern and the solvent.
The study of tautomeric equilibria is crucial as different tautomers can exhibit distinct chemical and physical properties, including reactivity and biological activity. nih.gov
Derivatization and Functionalization Strategies of the Core Structure
The this compound core structure offers several sites for derivatization and functionalization, allowing for the synthesis of a library of related compounds with diverse properties.
N-Alkylation and N-Arylation of the Amino Group: The exocyclic amino group can be readily alkylated or arylated using appropriate electrophiles such as alkyl halides or aryl halides under basic conditions.
Acylation of the Amino Group: The amino group can be acylated with acid chlorides or anhydrides to form the corresponding amides.
Electrophilic Substitution on the Imidazole Ring: As mentioned earlier, the C5 position of the imidazole ring is activated towards electrophilic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts acylation could potentially be performed at this position.
Functionalization of the Pyridine Ring: The pyridine ring can be functionalized through nucleophilic aromatic substitution if a suitable leaving group is present. Alternatively, the pyridine nitrogen can be quaternized, which further activates the ring for nucleophilic attack.
Condensation Reactions: The amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases, which can be further modified. The synthesis of related 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid derivatives has been achieved through a series of condensation, oxidation, and coupling reactions. arkat-usa.org
| Site of Derivatization | Type of Reaction | Potential Reagents |
| 4-Amino Group | N-Alkylation/Arylation | Alkyl halides, Aryl halides |
| 4-Amino Group | N-Acylation | Acid chlorides, Acid anhydrides |
| Imidazole Ring (C5) | Electrophilic Substitution | Halogens, Nitrating agents, Acyl halides |
| Pyridine Ring | Nucleophilic Substitution | Strong nucleophiles (requires leaving group) |
| Pyridine Nitrogen | N-Quaternization | Alkyl halides |
Coordination Chemistry and Ligand Applications of Pyridinyl Imidazole Amine Scaffolds
Design Principles for Pyridinyl-Imidazole Amine Ligands
The design of pyridinyl-imidazole amine ligands is guided by the fundamental principles of coordination chemistry, aiming to create molecules with specific metal-binding properties and desired functionalities. The core structure, featuring both a pyridine (B92270) and an imidazole (B134444) ring, offers a bidentate chelation site through the sp2 hybridized nitrogen atoms. The syn orientation of these nitrogen atoms makes them analogous to well-known chelating ligands like 2,2'-bipyridine. researchgate.net
Key design considerations include:
Nature of the Heterocyclic Rings: The electron-donating ability of the pyridine and imidazole rings can be tuned by introducing substituents. Electron-donating groups enhance the basicity of the nitrogen atoms, leading to stronger coordination with metal ions. Conversely, electron-withdrawing groups can modulate the electronic properties of the resulting metal complex. nih.gov
Position of the Amine Group: The location of the amine group on the imidazole ring is crucial. In 1-Pyridin-2-yl-1H-imidazol-4-ylamine, the amine at the 4-position can act as a hydrogen bond donor, influencing the supramolecular assembly of the complexes. researchgate.net It can also be a site for further functionalization to graft the ligand onto solid supports.
Steric Hindrance: The introduction of bulky groups on the pyridine or imidazole rings can influence the coordination geometry around the metal center, potentially leading to the formation of complexes with specific catalytic activities or physical properties.
The imidazole moiety itself is a versatile building block in coordination chemistry, capable of being derivatized at the 1-, 2-, or 4-positions to generate a wide array of ligands for the construction of metal-organic frameworks (MOFs) and other coordination compounds. researchgate.net The combination of the pyridine and imidazole units provides a robust and tunable scaffold for creating ligands with tailored electronic and steric properties for various applications.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound and related ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final structure and composition of the complex. For instance, pyridyl-imidazole ligands have been successfully used to synthesize complexes with a range of transition metals, including copper(II), nickel(II), silver(I), palladium(II), cobalt(II), and zinc(II). ekb.egnih.govjscimedcentral.com
The general synthetic procedure can be summarized as follows: An ethanolic solution of the metal salt (e.g., metal chloride, acetate (B1210297), or nitrate) is added to a solution of the pyridinyl-imidazole amine ligand in the same solvent. nih.gov The reaction mixture is then typically heated under reflux for a specific period, after which the resulting solid complex is isolated by filtration, washed, and dried. ekb.eg
Table 1: Examples of Synthesized Pyridinyl-Imidazole Metal Complexes and Characterization Methods
| Metal Ion | Ligand Type | Characterization Techniques | Reference |
| Ni(II), Cu(I), Ag(I) | Pyridine-based | Elemental Analysis, Molar Conductance, Melting Point | jscimedcentral.com |
| Cu(II) | 2,6-di(1H-imidazol-2-yl)pyridine | ESI-MS, FT-IR, UV-Vis, Single Crystal XRD | researchgate.net |
| Pd(II), Co(II), Cu(II), Ag(I) | Pyridyl-arylidene Schiff base | 1H-NMR, FT-IR, UV-Vis, Molar Conductivity, Magnetic Moment, Elemental Analyses, Thermal Analysis | ekb.eg |
| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Microelemental analysis, FTIR, UV-visible, 1H and 13C NMR, Magnetic Susceptibility, Conductivity | nih.gov |
A comprehensive characterization of the synthesized complexes is essential to determine their structure, composition, and properties. Commonly employed techniques include:
Spectroscopic Methods:
FTIR Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds.
UV-Vis Spectroscopy: To study the electronic transitions within the complex and to gain insights into the coordination geometry.
NMR Spectroscopy (1H and 13C): To elucidate the structure of the ligand and to confirm its coordination to the metal in the case of diamagnetic complexes. nih.gov
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry. researchgate.net
Elemental Analysis: To confirm the empirical formula of the complex. jscimedcentral.com
Molar Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in solution. ekb.eg
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which provides information about the oxidation state and spin state of the metal ion. ekb.eg
Thermal Analysis (TGA/DSC): To study the thermal stability of the complexes and to identify the loss of solvent molecules or the decomposition of the ligand. ekb.eg
Coordination Modes and Geometries of Pyridinyl-Imidazole Amine Ligands
Pyridinyl-imidazole amine ligands, including this compound, primarily function as bidentate N,N'-donors, coordinating to metal centers through the nitrogen atoms of both the pyridine and imidazole rings. researchgate.net This chelation results in the formation of a stable five-membered ring with the metal ion.
The coordination of these ligands can lead to a variety of geometries around the metal center, which are influenced by factors such as the nature of the metal ion, the presence of other co-ligands, and the steric and electronic properties of the pyridinyl-imidazole amine ligand itself.
Commonly observed coordination geometries include:
Distorted Square-Pyramidal: In some copper(II) complexes with pyridyl-imidazole ligands, a five-coordinate geometry is observed, which can be described as being intermediate between square pyramidal and trigonal bipyramidal. researchgate.net
Octahedral: When two or three bidentate pyridinyl-imidazole amine ligands coordinate to a single metal ion, an octahedral geometry is often adopted.
Tetrahedral: In some cases, particularly with smaller metal ions or in the presence of bulky co-ligands, a tetrahedral geometry can be formed. nih.gov
Square Planar: For d8 metal ions like Pd(II) and Pt(II), a square planar geometry is common. ekb.eg
Catalytic Applications of Pyridinyl-Imidazole Amine Metal Complexes
Metal complexes incorporating pyridinyl-imidazole amine ligands have shown promise in various catalytic applications, leveraging the tunable electronic and steric environment provided by the ligand scaffold.
Homogeneous Catalysis
In homogeneous catalysis, the metal complex and the reactants are in the same phase, allowing for high activity and selectivity under mild reaction conditions. Palladium complexes with chelating N-heterocyclic carbene ligands featuring pyridine moieties have been found to be efficient catalysts for the C-5 arylation of imidazoles. researchgate.net These catalysts operate under mild, aerobic conditions and demonstrate high regioselectivity. The catalytic efficiency can be influenced by the specific substituents on the ligand framework. researchgate.net
Copper complexes with pyridinyl-imidazolidine-4-thione ligands have been employed in asymmetric Henry reactions. Interestingly, supported versions of these catalysts on a polymer matrix showed higher activity compared to their homogeneous counterparts, suggesting that site-isolation can prevent the formation of less active dimeric or oligomeric species. researchgate.net
Heterogeneous Catalysis and Nanocatalyst Development
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability. Pyridinyl-imidazole amine ligands can be anchored to solid supports to create heterogeneous catalysts.
Palladium nanoaggregates stabilized on an alumina (B75360) matrix have been developed as efficient and reusable heterogeneous nanocatalysts for the acceptorless dehydrogenative condensation of N,N'-disubstituted ureas and 1,2-diols to produce imidazolones. acs.org This approach highlights the potential for designing stable and recyclable catalysts for important organic transformations.
Furthermore, the covalent functionalization of materials like graphene with cobaloximes featuring pyridine and imidazole axial ligands has been explored for the hydrogen evolution reaction (HER). nih.gov These studies demonstrate that the nature of the pyridinyl or imidazolyl ligand directly influences the electrocatalytic activity and long-term stability of the material. Specifically, pyridine axial ligation led to better initial electrocatalytic activity, while imidazole ligation resulted in enhanced long-term stability. nih.gov
Supramolecular Assembly and Metal-Organic Frameworks Incorporating Pyridinyl-Imidazole Amine Units
The ability of pyridinyl-imidazole amine ligands to act as bridging units between metal centers, combined with their capacity for hydrogen bonding, makes them excellent building blocks for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). researchgate.net
Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to organize molecular components into well-defined, higher-order structures. The imidazole ring, with its N-H donor and sp2 nitrogen acceptor sites, is particularly adept at forming hydrogen-bonded networks. researchgate.net These interactions can link discrete coordination complexes into one-, two-, or three-dimensional arrays with various topologies, including linear, zig-zag, and layered structures. researchgate.netmdpi.com
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The directionality and rigidity of pyridinyl-imidazole amine ligands make them suitable for the design of MOFs with specific pore sizes and functionalities. For instance, MOFs constructed from 1,4-di(1H-imidazol-4-yl)benzene and carboxylate co-ligands have been synthesized and shown to exhibit varied structures, from one-dimensional chains to three-dimensional frameworks. rsc.org Some of these materials have demonstrated potential applications in gas adsorption and chemical sensing. rsc.org
The incorporation of pyridinyl-imidazole amine units into bimetallic MOFs has also been explored. For example, a bimetallic MOF based on iron and cobalt with phosphorous acid tags has been synthesized and used as a porous catalyst for the preparation of pyrazolo[4,3-e]pyridine derivatives. nih.gov This highlights the potential for creating multifunctional materials where the framework itself possesses catalytic activity.
Electrochemistry of Pyridinyl-Imidazole Amine Metal Complexes
A thorough review of available scientific literature indicates that specific studies detailing the electrochemical properties of metal complexes formed with the ligand "this compound" are not presently available. While the broader field of coordination chemistry involving pyridinyl-imidazole and related nitrogen-containing heterocyclic ligands is extensive, research focusing on the precise electrochemical behavior, such as redox potentials and electron transfer kinetics, of complexes derived from this particular amine scaffold has not been reported.
In related systems involving ligands with pyridine and imidazole moieties, electrochemical techniques like cyclic voltammetry are commonly employed to probe the electronic communication between the metal and the ligand. These studies often reveal quasi-reversible or reversible redox couples corresponding to metal-centered (e.g., M(II)/M(III) or M(II)/M(I)) or ligand-centered electron transfer events. For example, research on cobalt complexes with different pyridine and imidazole-based ligands has shown how substituting one for the other can alter the electron density at the metal center and shift redox potentials. acs.orgcsic.esnih.gov Similarly, studies on ruthenium and iron complexes with 2-(1H-imidazol-2-yl)pyridine have demonstrated that deprotonation of the imidazole ring significantly lowers the M(III)/M(II) redox potential. researchgate.net
However, without experimental data for complexes of "this compound," any discussion of their specific electrochemical characteristics would be speculative. Future research in this area would be necessary to elucidate the redox behavior of these specific compounds and to generate the data required for a comprehensive electrochemical analysis, including the creation of detailed data tables of their properties.
Mechanistic Biological Studies and Structure Activity Relationships of Pyridinyl Imidazole Amine Derivatives
Ligand-Receptor Interaction Mechanisms
GABAA Receptor Agonism:There are no research findings detailing any agonist activity of 1-Pyridin-2-yl-1H-imidazol-4-ylamine at the GABAA receptor.
Adherence to the strict instructional requirement to focus solely on the chemical compound “this compound” prevents the inclusion of information from related but different molecules. Fulfilling the request would require speculation and the presentation of scientifically inaccurate information, which falls outside the scope of this work.
Theoretical Structure-Activity Relationship (SAR) Studies for Biological Targets
The biological activity of pyridinyl-imidazole amine derivatives is significantly influenced by their structural features. Structure-activity relationship (SAR) studies on this class of compounds and related heterocycles have identified key molecular attributes that determine their interaction with biological targets, such as protein kinases and microbial enzymes.
The pyridine (B92270) ring is a critical component, often acting as a "hinge-binding" motif in protein kinase inhibitors. The nitrogen atom in the pyridine ring can form hydrogen bonds with amino acid residues in the hinge region of a kinase's ATP-binding pocket. nih.gov The position of the nitrogen atom within the ring (e.g., 2-pyridinyl, 3-pyridinyl, or 4-pyridinyl) can alter the geometry of this interaction and, consequently, the inhibitory potency and selectivity of the compound.
The imidazole (B134444) ring offers multiple sites for modification, each contributing distinctly to the pharmacological profile. nih.gov Substituents on the imidazole ring can influence the molecule's electronic properties, lipophilicity, and steric profile. For instance, in a series of pyrazolo[4,3-c]pyridines, which share structural similarities, substitutions at the N-1 position of the pyrazole (B372694) ring were found to affect physicochemical properties like solubility. acs.org
The amine group at the 4-position of the imidazole ring is a key functional group that can participate in hydrogen bonding interactions with the target protein. Its basicity and accessibility are crucial for establishing strong binding. General studies on pyridine derivatives have shown that the presence and position of amino (-NH2) groups can enhance antiproliferative activity. nih.gov Conversely, bulky substituents on the amine or within the scaffold can lead to steric hindrance, potentially reducing binding affinity and biological activity. nih.gov
Mechanistic Insights into Antimicrobial Action
Derivatives of imidazole are well-known for their broad-spectrum antimicrobial activity, particularly as antifungal agents. The primary and most studied mechanism of action for antifungal imidazoles is the inhibition of ergosterol (B1671047) biosynthesis. dergipark.org.trmdpi.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
The mechanism proceeds through the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14-α-demethylase. nih.govcaltech.edu This enzyme is critical in the conversion of lanosterol to ergosterol. The nitrogen atom (N-3) of the imidazole ring binds to the heme iron atom in the active site of the cytochrome P450 enzyme, preventing it from catalyzing the demethylation of lanosterol. mdpi.com This inhibition disrupts the ergosterol synthesis pathway, leading to the depletion of ergosterol and an accumulation of toxic 14-α-methylated sterol precursors in the fungal cell membrane. mdpi.com The consequence is a cascade of detrimental effects, including:
Increased membrane permeability and fluidity. researchgate.net
Disruption of the structural integrity of the cell membrane. researchgate.net
Malfunction of membrane-bound enzymes. mdpi.com
These disruptions ultimately lead to the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect).
Beyond this primary mechanism, other modes of antimicrobial action for imidazole derivatives have been proposed. These include the direct disruption of the microbial cell membrane's integrity, leading to the leakage of essential cellular components. researchgate.netbeilstein-journals.org Some studies also suggest that these compounds can interfere with bacterial DNA replication and cell wall synthesis, although these mechanisms are less characterized than their antifungal actions. beilstein-journals.org
Interaction with Nucleic Acids (e.g., DNA Groove Binding)
The planar, aromatic structure of pyridinyl-imidazole derivatives makes them potential candidates for interaction with nucleic acids. While direct studies on this compound are not available, research on structurally similar pyrrole-imidazole (Py-Im) polyamides provides significant insight into a likely mode of interaction: DNA minor groove binding. researchgate.net
Py-Im polyamides are a class of small molecules designed to recognize and bind to specific sequences in the minor groove of double-stranded DNA. nih.gov They form cooperative, antiparallel dimeric structures within the minor groove, with specificity determined by the side-by-side pairing of the heterocyclic rings. nih.gov The curvature of the molecule allows it to fit snugly within the helical twist of the DNA minor groove, establishing hydrogen bonds and van der Waals interactions with the edges of the base pairs. rsc.org This sequence-specific binding can interfere with the binding of transcription factors, thereby regulating gene expression. researchgate.net The pyridinyl-imidazole scaffold shares the necessary structural characteristics for such interactions.
In addition to minor groove binding, other modes of DNA interaction have been reported for related compounds. Some imidazole derivatives have been shown to act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This mode of binding can cause significant distortion of the DNA structure, interfering with replication and transcription processes.
Furthermore, metal complexes incorporating imidazole and pyridine-based ligands have demonstrated the ability to bind and cleave DNA. Depending on the metal center and ligand design, these complexes can bind to DNA bases through coordinate bonds or intercalation. Once bound, they can promote DNA cleavage through oxidative or hydrolytic pathways, leading to strand breaks and potential cytotoxicity.
Emerging Research Directions and Future Prospects for Pyridinyl Imidazole Amine Research
Integration with Advanced Materials Science (e.g., Corrosion Inhibition)
A significant and promising research avenue for pyridinyl-imidazole amines lies in their application as corrosion inhibitors. The presence of nitrogen and sulfur atoms, along with π-electrons in the aromatic rings, allows these molecules to strongly adsorb onto metal surfaces, forming a protective barrier against corrosive agents.
Recent studies have highlighted the efficacy of various imidazole-pyridine derivatives as corrosion inhibitors for different metals and alloys. For instance, imidazole-[1,2-a]pyridine and its derivatives have been shown to be effective mixed-type corrosion inhibitors for brass in acidic solutions. emerald.com These compounds adsorb spontaneously onto the metal surface, creating a protective monolayer. emerald.com Similarly, certain imidazole-pyridine derivatives have demonstrated high inhibition efficiency for Q235 steel in hydrochloric acid. researchgate.net
The mechanism of inhibition is attributed to the ability of the lone pair electrons on the nitrogen atoms and the π-electrons of the heterocyclic rings to coordinate with the vacant d-orbitals of the metal atoms. This interaction leads to the formation of a stable, protective film that isolates the metal from the corrosive environment. Computational studies, such as Density Functional Theory (DFT), have been employed to understand the adsorption sites and reactivity of these inhibitors. researchgate.net
Table 1: Examples of Pyridinyl-Imidazole Derivatives as Corrosion Inhibitors
| Compound/Derivative Class | Metal/Alloy | Corrosive Medium | Inhibition Efficiency |
| Imidazole-[1,2-a]pyridine derivatives | Brass | Sulfuric Acid | Moderate |
| Imidazolinyl pyridine-based compounds | Q235 Steel | Hydrochloric Acid | Up to 96.97% |
| Imidazole-based ionic liquids | Al-5052 Alloy | NaOH | 58.2% |
Novel Synthetic Methodologies for Complex Derivatives
The development of novel and efficient synthetic methods is crucial for exploring the full potential of pyridinyl-imidazole amines. Traditional synthetic routes are often multi-step, time-consuming, and may generate significant waste. Modern organic synthesis is focused on developing more sustainable and atom-economical approaches.
Recent advances in this area include:
Photocatalytic Reactions: Visible-light-induced methods are emerging as powerful tools for the synthesis and functionalization of imidazopyridines. nih.gov These methods offer mild reaction conditions and are often more environmentally friendly than traditional thermal methods. Photocatalysis can be used for C-H functionalization, allowing for the direct introduction of various functional groups onto the pyridinyl-imidazole scaffold. acs.org
Multi-component Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which is highly efficient and reduces waste. rsc.org Various MCRs have been developed for the synthesis of substituted imidazoles and pyridines.
C-H Functionalization: Direct C-H functionalization is a highly sought-after strategy as it avoids the need for pre-functionalized starting materials. acs.org This approach allows for the late-stage modification of the pyridinyl-imidazole core, enabling the rapid generation of diverse libraries of compounds for screening.
These modern synthetic strategies are enabling the creation of increasingly complex and tailored pyridinyl-imidazole derivatives with specific properties for various applications.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool in the study of pyridinyl-imidazole amines. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations provide valuable insights into the structure, properties, and reactivity of these molecules at the atomic level.
Key applications of computational modeling in this field include:
Predicting Corrosion Inhibition Efficiency: DFT calculations can be used to determine the electronic properties of inhibitor molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are correlated with their ability to donate and accept electrons and thus their inhibition efficiency. researchgate.net
Understanding Reaction Mechanisms: Computational studies can elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and design more efficient synthetic routes. plos.org
Drug Design and Discovery: Molecular docking and MD simulations are widely used to predict the binding affinity and mode of interaction of pyridinyl-imidazole derivatives with biological targets, such as enzymes and receptors. researcher.lifenih.gov This allows for the rational design of new drug candidates with improved potency and selectivity. For example, computational studies have been instrumental in designing imidazo[1,2-a]pyrimidine derivatives as potential inhibitors of SARS-CoV-2 cell entry. nih.gov
Table 2: Computational Methods in Pyridinyl-Imidazole Amine Research
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Corrosion Inhibition, Reaction Mechanisms | Electronic properties, reaction pathways, stability of intermediates |
| Molecular Docking | Drug Discovery | Binding modes, binding affinities, identification of key interactions |
| Molecular Dynamics (MD) Simulations | Drug Discovery, Materials Science | Stability of ligand-protein complexes, conformational changes, diffusion in materials |
Exploration of New Biological Targets and Mechanistic Pathways
The pyridinyl-imidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This has led to the exploration of pyridinyl-imidazole amines for a wide range of therapeutic applications.
Emerging research is focused on identifying new biological targets and elucidating the mechanistic pathways through which these compounds exert their effects. Some of the key areas of investigation include:
Kinase Inhibition: Pyridinyl-imidazole derivatives have been extensively studied as inhibitors of various kinases, which are enzymes that play crucial roles in cell signaling and are often dysregulated in diseases such as cancer and inflammation. For example, certain pyridinyl imidazoles are potent inhibitors of p38 mitogen-activated protein (MAP) kinase and cyclin-dependent kinase 9 (CDK9). researcher.lifenih.govresearchgate.net
Anticancer Activity: Many pyridinyl-imidazole derivatives have shown promising anticancer activity against various cancer cell lines. researchgate.net Their mechanisms of action can be diverse, including the inhibition of kinases involved in cancer progression, induction of apoptosis, and interference with other cellular processes.
Antimicrobial Activity: The pyridinyl-imidazole scaffold is also being explored for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
The identification of new biological targets and a deeper understanding of the mechanisms of action will be crucial for the development of the next generation of pyridinyl-imidazole-based therapeutics.
Development of Smart Systems and Responsive Materials
"Smart" materials are materials that can respond to external stimuli, such as changes in pH, temperature, light, or the presence of specific chemical species. nih.gov The unique electronic and coordination properties of pyridinyl-imidazole amines make them attractive building blocks for the development of such materials.
Potential applications in this area include:
Sensors: The ability of the imidazole (B134444) and pyridine (B92270) nitrogen atoms to coordinate with metal ions can be exploited to develop chemosensors for the detection of specific metal ions. For example, metal-organic frameworks (MOFs) based on pyridyl-imidazole ligands have been shown to act as multiresponsive luminescence sensors. rsc.org
Responsive Hydrogels: Pyridinyl-imidazole moieties can be incorporated into polymer networks to create hydrogels that respond to changes in pH or the presence of metal ions. researchgate.net These "smart" hydrogels could have applications in drug delivery, catalysis, and micro-system technology.
Stimuli-Responsive Emission: Imidazole-based compounds have been shown to exhibit stimuli-responsive fluorescence, including mechanochromism (color change upon mechanical force) and acidochromism (color change with pH). researchgate.net This property could be harnessed to create materials for sensing and imaging applications.
While the development of smart systems based on 1-Pyridin-2-yl-1H-imidazol-4-ylamine is still in its early stages, the foundational research on related pyridinyl-imidazole compounds suggests a promising future for this class of molecules in the field of advanced, responsive materials.
Q & A
Q. What are the standard synthetic routes for 1-Pyridin-2-yl-1H-imidazol-4-ylamine, and how are intermediates purified?
The synthesis typically involves multi-step pathways. For example, related imidazole derivatives are synthesized via nucleophilic substitution or condensation reactions under reflux conditions. A common method includes reacting pyridine derivatives with imidazole precursors in the presence of HBr or other acids, followed by purification using column chromatography or recrystallization . Key intermediates are characterized via , ESI-MS, and elemental analysis to confirm structural integrity .
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Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm proton environments and carbon frameworks .
- Mass Spectrometry (MS) : ESI-MS or HRMS for molecular weight validation .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures and hydrogen-bonding patterns .
- Elemental Analysis (CHN) : Validates empirical formulas .
Q. How should this compound be stored to ensure stability?
The compound is stable under standard laboratory conditions but requires protection from moisture and light. Store in airtight containers under inert gas (e.g., argon) at –20°C for long-term stability. Degradation risks increase with exposure to strong acids/bases or elevated temperatures .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
Yield optimization strategies include:
- Catalyst Screening : Use Pd-based catalysts or organocatalysts to enhance reaction efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Design of Experiments (DoE) : Statistical models (e.g., Taguchi methods) identify optimal temperature, pH, and reagent ratios .
Q. How can contradictions in crystallographic or spectroscopic data be resolved?
Data discrepancies may arise from:
Q. What methodologies are used to study the pharmacological interactions of this compound?
Advanced interaction studies employ:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity with target proteins (e.g., histamine receptors) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) of ligand-receptor binding .
- In Vitro Assays : Evaluate antibacterial/anticancer activity via MIC (Minimum Inhibitory Concentration) or MTT assays .
Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
